molecular formula C12H9N3O4 B5862009 3-nitrobenzyl 2-pyrazinecarboxylate

3-nitrobenzyl 2-pyrazinecarboxylate

Katalognummer: B5862009
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: OLHRIQZMHNERAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrobenzyl 2-pyrazinecarboxylate is a synthetic ester derivative of 2-pyrazinecarboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and coordination chemistry. The compound combines a pyrazinecarboxylate moiety, isosteric with nicotinic and isonicotinic acids, with a 3-nitrobenzyl group that can serve as a versatile handle for further synthetic modification or as a photolabile protecting group. Pyrazinecarboxylic acid derivatives are extensively investigated for their antiviral properties, particularly against influenza and other RNA viruses, acting as key intermediates in the synthesis of novel nucleoside and nucleotide analogues . The 2-pyrazinecarboxylic acid (pyrazinoic acid) scaffold itself is biologically privileged, known for its role as the active metabolite of the first-line tuberculosis drug pyrazinamide, where it inhibits mycobacterial Coenzyme A biosynthesis by binding to the aspartate decarboxylase PanD . Furthermore, the parent acid and its derivatives are widely used in coordination chemistry to construct metal-organic complexes and frameworks with metals like manganese(II), ruthenium(II), and rhodium(III), which have demonstrated catalytic and luminescent properties . This high-purity ester is supplied exclusively for research applications, including but not limited to use as a pharmaceutical intermediate, a ligand in catalyst development, and a precursor in material science. Researchers can leverage the nitro-aromatic group for selective reductions or nucleophilic aromatic substitutions to diversify the molecular structure for specific applications. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3-nitrophenyl)methyl pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(11-7-13-4-5-14-11)19-8-9-2-1-3-10(6-9)15(17)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHRIQZMHNERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-nitrobenzyl 2-pyrazinecarboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Nitrobenzyl 2-Pyrazinecarboxylate: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Nitrobenzyl 2-pyrazinecarboxylate (3-NBP) represents a specialized class of lipophilic ester prodrugs derived from Pyrazinoic Acid (POA). Designed primarily to overcome the transport limitations of the first-line antitubercular drug Pyrazinamide (PZA), this compound leverages the electron-withdrawing nature of the 3-nitrobenzyl moiety to modulate hydrolytic stability and enhance passive diffusion across the mycobacterial cell wall. This guide details the structural rationale, validated synthesis protocols, and mechanistic utility of 3-NBP as a chemical probe in infectious disease research.

Structural Chemistry & Pharmacophore Analysis

The molecule is a diester conjugate composed of two distinct pharmacophores linked by an ester bond. Its design addresses the "ion-trapping" mechanism required for antitubercular activity while bypassing the requirement for the bacterial enzyme pyrazinamidase (PncA).

FeatureChemical ComponentFunctionality & Rationale
Core Scaffold Pyrazine-2-carboxylate The active pharmacophore.[1][2] Once hydrolyzed to the free acid (POA) inside the bacterium, it disrupts membrane potential and inhibits trans-translation (RpsA) or pantothenate synthesis (PanD).
Linker Ester (-COO-) Masking group. Converts the polar carboxylic acid (LogP ~ -0.6) into a neutral species, facilitating passive diffusion through the lipid-rich mycobacterial cell wall.
Tail Moiety 3-Nitrobenzyl Lipophilicity: Increases LogP to >1.5, enhancing permeability.Electronic Effect: The nitro group at the meta position is electron-withdrawing, making the ester carbonyl more electrophilic and susceptible to intracellular esterases (but more stable than para-nitro isomers).
Physicochemical Properties
  • IUPAC Name: (3-nitrophenyl)methyl pyrazine-2-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.22 g/mol

  • Predicted LogP: 1.8 – 2.1 (vs. -0.71 for Pyrazinamide)

  • H-Bond Donors/Acceptors: 0 / 6

  • Solubility: Low in water; soluble in DMSO, DCM, and Chloroform.

Biological Mechanism of Action

The primary utility of 3-NBP is its ability to act as a "Trojan Horse." Unlike Pyrazinamide, which requires activation by the bacterial enzyme PncA (often mutated in resistant strains), 3-NBP is designed to be hydrolyzed by broad-spectrum esterases.

MOA cluster_ext Extracellular Space (pH 7.4) cluster_int Mycobacterial Cytoplasm (pH 7.0) Prodrug 3-NBP (Prodrug) [Lipophilic] Prodrug_Int 3-NBP (Intracellular) Prodrug->Prodrug_Int Passive Diffusion (Bypasses Transporters) POA Pyrazinoic Acid (POA-) Prodrug_Int->POA Hydrolysis Esterase Non-specific Esterases Esterase->Prodrug_Int Efflux Efflux Pump (Inefficient) POA->Efflux Accumulation (Ion Trapping) Target Target Inhibition (PanD / RpsA) POA->Target Binding

Figure 1: Mechanism of Action. 3-NBP bypasses the PncA activation step required by Pyrazinamide, delivering the active Pyrazinoic Acid (POA) directly via esterase hydrolysis.

Synthesis Protocol

The most robust synthesis method utilizes the Acid Chloride Route . This method is preferred over direct Fischer esterification due to the poor reactivity of pyrazine-2-carboxylic acid.

Reagents Required
  • Pyrazine-2-carboxylic acid (POA)

  • Thionyl Chloride (

    
    )
    
  • 3-Nitrobenzyl alcohol[2][3]

  • Triethylamine (TEA) or Pyridine (as acid scavenger)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

Step 1: Activation (Synthesis of Pyrazinoyl Chloride)

  • In a flame-dried round-bottom flask, suspend Pyrazine-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL) .

  • Add Thionyl Chloride (15 mmol) dropwise at 0°C.

  • Add a catalytic amount of DMF (2 drops).

  • Reflux at 40°C for 3 hours until the solution becomes clear (evolution of

    
     and HCl gas ceases).
    
  • Evaporate solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (yellow solid/oil). Note: Use immediately.
    

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM (15 mL) .

  • In a separate vessel, dissolve 3-Nitrobenzyl alcohol (10 mmol) and TEA (12 mmol) in DCM (10 mL).

  • Add the alcohol/base mixture dropwise to the acid chloride solution at 0°C under nitrogen atmosphere.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water (20 mL) to destroy unreacted acid chloride.

Step 3: Purification

  • Wash the organic layer with saturated

    
      (2 x 20 mL) to remove unreacted acid.
    
  • Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Recrystallization: Purify using Ethanol/Hexane or flash chromatography (Ethyl Acetate:Hexane 3:7).

Synthesis POA Pyrazine-2-carboxylic Acid Int Pyrazinoyl Chloride (Reactive Intermediate) POA->Int Activation SOCl2 SOCl2 / Reflux SOCl2->Int Product 3-Nitrobenzyl 2-pyrazinecarboxylate (Final Ester) Int->Product Nucleophilic Acyl Substitution Alcohol 3-Nitrobenzyl Alcohol + Et3N (Base) Alcohol->Product

Figure 2: Synthetic pathway via Acid Chloride intermediate.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-

)

9.2 - 8.7 ppm (3H, m)
Pyrazine ring protons (characteristic heteroaromatic pattern).

8.3 - 7.6 ppm (4H, m)
3-Nitrobenzyl aromatic protons.

5.5 ppm (2H, s)
Benzylic

protons (deshielded by ester and aryl ring).
IR Spectroscopy 1735 - 1750

Ester Carbonyl (

) stretch.
1530 & 1350

Nitro (

) asymmetric/symmetric stretch.
Mass Spectrometry

~ 260

Confirming molecular weight.

Experimental Application: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Stock Preparation: Dissolve 3-NBP in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Dilution: Perform serial 2-fold dilutions in 96-well microplates (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of M. tuberculosis.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

    • Control: Include Pyrazinamide (active only at pH 5.5-6.0) and Rifampicin (active at pH 7.0) as controls. 3-NBP should show activity at neutral pH if it successfully bypasses PncA and enters passively.

References

  • Fernandes, J.P.S., et al. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Zitko, J., et al. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules (2025).[2] Available at: [Link]

  • PubChem. Compound Summary: 3-Nitrobenzoic acid and Pyrazinamide derivatives. National Library of Medicine. Available at: [Link]

Sources

The Therapeutic Potential of Pyrazinecarboxylate Benzyl Esters: A Technical Guide to an Emerging Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] While much attention has been devoted to pyrazinamide and its amide analogues, the corresponding esters, particularly benzyl esters of pyrazinecarboxylic acid, represent a promising yet underexplored frontier in drug discovery. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of pyrazinecarboxylate esters, with a special focus on the anticipated potential of their benzyl variants. Drawing upon robust data from structurally related N-benzylpyrazine-2-carboxamides and other alkyl esters, this document aims to equip researchers with the foundational knowledge and detailed methodologies necessary to explore this emergent class of compounds. We will delve into their potential as antimicrobial, anticancer, and anti-inflammatory agents, providing a forward-looking perspective on their therapeutic promise.

Introduction: The Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug development. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of clinically significant drugs. The most notable example is pyrazinamide, a first-line antitubercular agent.[2] The exploration of pyrazine derivatives has since expanded into diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will specifically focus on the ester derivatives of pyrazinecarboxylic acid, a chemical space that holds considerable potential for the development of novel therapeutics.

Synthesis of Pyrazinecarboxylate Benzyl Esters

The synthesis of benzyl pyrazinecarboxylates typically involves a two-step process: the preparation of pyrazine-2-carboxylic acid and its subsequent esterification.

Synthesis of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid can be synthesized through various methods, with the oxidation of 2-methylpyrazine being a common route.

Esterification of Pyrazine-2-carboxylic Acid

Two primary methods are well-suited for the synthesis of benzyl pyrazinecarboxylates from pyrazine-2-carboxylic acid: Fischer-Speier esterification and a two-step conversion to an acyl chloride followed by alcoholysis.[3]

This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[4] To drive the equilibrium towards the ester product, water is typically removed azeotropically.[5]

Experimental Protocol: Fischer-Speier Esterification of Pyrazine-2-carboxylic Acid with Benzyl Alcohol

  • Materials:

    • Pyrazine-2-carboxylic acid

    • Benzyl alcohol (large excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Toluene

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask with a Dean-Stark apparatus and condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add pyrazine-2-carboxylic acid, a large excess of benzyl alcohol, and toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the mixture to reflux using a heating mantle and stir vigorously.

    • Collect the water formed during the reaction in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude benzyl pyrazinecarboxylate.

    • Purify the crude product by column chromatography on silica gel.

For substrates sensitive to strong acids, a milder, two-step approach is preferable. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), which is then reacted with benzyl alcohol.[3][6]

Experimental Protocol: Synthesis of Benzyl Pyrazinecarboxylate via Acyl Chloride

  • Step 1: Synthesis of Pyrazine-2-carbonyl chloride

    • Materials:

      • Pyrazine-2-carboxylic acid

      • Thionyl chloride (SOCl₂)

      • Dry toluene

      • Round-bottom flask with a reflux condenser

      • Rotary evaporator

    • Procedure:

      • In a round-bottom flask, suspend pyrazine-2-carboxylic acid in dry toluene.

      • Add thionyl chloride (1.5 equivalents) to the suspension.

      • Heat the mixture at reflux for approximately 1 hour, or until the reaction is complete.

      • Remove the excess thionyl chloride and toluene in vacuo to obtain crude pyrazine-2-carbonyl chloride. This intermediate can be used in the next step without further purification.

  • Step 2: Esterification of Pyrazine-2-carbonyl chloride with Benzyl Alcohol

    • Materials:

      • Pyrazine-2-carbonyl chloride (from Step 1)

      • Benzyl alcohol

      • Dry acetone or other suitable inert solvent

      • Dry pyridine or other suitable base

      • Round-bottom flask with a dropping funnel and stirring apparatus

    • Procedure:

      • Dissolve benzyl alcohol (1 equivalent) in dry pyridine.

      • Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone.

      • Add the acyl chloride solution dropwise to the stirred benzyl alcohol-pyridine solution at room temperature.

      • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

      • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude benzyl pyrazinecarboxylate.

      • Purify the crude product by column chromatography.

Synthesis_Workflow Pyrazine_Acid Pyrazine-2-carboxylic Acid Fischer Fischer-Speier Esterification Pyrazine_Acid->Fischer Acyl_Formation Acyl Chloride Formation Pyrazine_Acid->Acyl_Formation Acyl_Chloride Pyrazine-2-carbonyl chloride Esterification_Acyl Esterification Acyl_Chloride->Esterification_Acyl Benzyl_Ester Benzyl Pyrazinecarboxylate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Fischer Benzyl_Alcohol->Esterification_Acyl SOCl2 SOCl₂ SOCl2->Acyl_Formation Pyridine Pyridine Pyridine->Esterification_Acyl Fischer->Benzyl_Ester H₂SO₄, Toluene, Reflux Acyl_Formation->Acyl_Chloride Esterification_Acyl->Benzyl_Ester

Caption: Synthetic routes to benzyl pyrazinecarboxylate.

Biological Activities of Pyrazinecarboxylate Derivatives

While data on benzyl pyrazinecarboxylates is limited, the biological activities of other pyrazinecarboxylic acid esters and the closely related N-benzylpyrazine-2-carboxamides provide a strong foundation for predicting their potential.

Antimicrobial Activity

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity.

The antimycobacterial potential of pyrazinecarboxylic acid derivatives is well-documented, largely inspired by the clinical success of pyrazinamide.[7] Studies on various esters of pyrazinoic acid have shown that these compounds can circumvent the need for enzymatic activation by pyrazinamidase, which is a common mechanism of resistance to pyrazinamide.[2] For instance, n-propyl pyrazinoate has shown promising activity against both pyrazinamide-susceptible and -resistant strains of Mycobacterium tuberculosis.[2]

N-benzylpyrazine-2-carboxamides have also been extensively investigated as antimycobacterial agents. A series of these compounds showed significant activity against M. tuberculosis, with 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[8] The introduction of a second benzylamino group at the 3-position of the pyrazine ring has also been shown to enhance antimycobacterial activity.[9]

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleTarget OrganismMICReference
Pyrazinoic Acid Estern-Propyl pyrazinoateM. tuberculosisLower than pyrazinoic acid[2]
N-Benzylpyrazine-2-carboxamide5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. tuberculosis6.25 µg/mL[8]
N-Benzyl-3-(benzylamino)pyrazine-2-carboxamideN-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5 µg/mL[9]

Several pyrazine carboxamide derivatives have demonstrated activity against a range of bacteria and fungi.[6] For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be active against Staphylococcus aureus with a MIC of 7.81 μM.[9] In terms of antifungal activity, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide showed moderate activity against Trichophyton mentagrophytes with a MIC of 15.62 µmol/L.[8]

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Bacterial or fungal strains

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well of the microtiter plate.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents.[10] Metal complexes of 3-aminopyrazine-2-carboxylic acid have shown significant anticancer activity against Ehrlich ascites tumor cells.[11] While direct evidence for the anticancer activity of benzyl pyrazinecarboxylates is lacking, the broader class of pyrazine derivatives has shown promise.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Anti-inflammatory Activity

Certain pyrazole and pyrazoline derivatives, which share some structural similarities with pyrazines, have been reported to possess anti-inflammatory properties.[12] This suggests that pyrazinecarboxylate esters could also exhibit anti-inflammatory effects. The evaluation of such activity is typically carried out using in vivo models like the carrageenan-induced paw edema test in rats.[13]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the appended functional groups.

SAR_Pyrazine Pyrazine_Core Pyrazine Core Ester_Group Ester/Amide Group (e.g., -COOBn, -CONH-Bn) Pyrazine_Core->Ester_Group Biological_Activity Biological Activity (Antimicrobial, Anticancer, etc.) Ester_Group->Biological_Activity Modulates potency and pharmacokinetic properties Substituents_Pyrazine Substituents on Pyrazine Ring (e.g., Cl, t-Bu, NH₂) Substituents_Pyrazine->Pyrazine_Core Substituents_Pyrazine->Biological_Activity Influences electronic properties and target binding Substituents_Benzyl Substituents on Benzyl Ring (e.g., OMe, Cl, CF₃) Substituents_Benzyl->Ester_Group Substituents_Benzyl->Biological_Activity Affects lipophilicity and steric interactions

Caption: Key structural features influencing the biological activity of pyrazine derivatives.

For antimycobacterial activity in N-benzylpyrazine-2-carboxamides, lipophilicity and the electronic nature of the substituents on the benzyl ring play a crucial role.[8] Electron-donating groups on the benzyl ring have been shown to be favorable for activity.[9] The position of substituents on the pyrazine ring is also critical, with 5- and 6-substituted derivatives often showing better activity than 3-substituted ones.[14]

The mechanism of action for antimycobacterial pyrazine derivatives often involves the disruption of the mycobacterial cell wall synthesis or cellular bioenergetics.[2] For anticancer activity, pyrazine derivatives may act through various mechanisms, including the inhibition of protein kinases or the induction of apoptosis.

Future Directions and Conclusion

Pyrazinecarboxylate benzyl esters represent a promising, yet largely unexplored, area of medicinal chemistry. The existing data on related pyrazine derivatives strongly suggest that these compounds are likely to possess a range of valuable biological activities. Future research should focus on the systematic synthesis and biological evaluation of a library of benzyl pyrazinecarboxylates with diverse substitution patterns on both the pyrazine and benzyl rings. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development. The experimental protocols and foundational knowledge provided in this guide offer a solid starting point for researchers venturing into this exciting field. The versatility of the pyrazine core, combined with the potential for fine-tuning properties through esterification with various substituted benzyl alcohols, positions pyrazinecarboxylate benzyl esters as a highly attractive class of compounds for the discovery of next-generation therapeutics.

References

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Yadav, S., & Singh, R. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Bioprocess and Biosystems Engineering. [Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Kumar, A., & Sharma, S. (2013). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 637-641. [Link]

  • Doležal, M., Krinková, J., Palek, L., Vinšová, J., Kaustová, J., & Miko, M. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Sari, Y., Lim, C. K., & Tjahjono, D. H. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Rasayan Journal of Chemistry, 13(1), 133-138. [Link]

  • Jand'ourek, O., Svozil, M., Paterová, P., Peško, M., Kráľová, K., & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]

  • Manju, K., & Kumar, S. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1924. [Link]

  • Sari, Y., Lim, C. K., & Tjahjono, D. H. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Rasayan Journal of Chemistry, 13(1), 133-138. [Link]

  • Jand'ourek, O., Paterová, P., Vávrová, K., & Doležal, M. (2016). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 7(2), 374-383. [Link]

  • Doležal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. IntechOpen. [Link]

  • Jand'ourek, O., Paterová, P., Vávrová, K., & Doležal, M. (2016). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 7(2), 374-383. [Link]

  • Mitsubishi Gas Chemical Co. (1991). Pyrazine-2-carboxylic acid ester and method for producing the same. JP3205972B2.
  • Svozil, M., Jand'ourek, O., Paterová, P., Peško, M., Kráľová, K., & Doležal, M. (2016). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 21(11), 1591. [Link]

  • Kráľová, K., Sersen, F., & Dvořák, Z. (2013). Aminopyrazinoic acid esters as potential antimycobacterial drugs. Central European Journal of Chemistry, 11(11), 1849-1857. [Link]

  • Scientific Research Journal of Pharmacy. (2025). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. [Link]

  • Kumar, P., & Kumar, R. (2012). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. BioMed Research International, 2012, 548472. [Link]

  • Hoffmann-La Roche Inc. (2006). Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. US7151178B2.
  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2011). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 16(9), 7639-7657. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 670-680. [Link]

  • Gabr, I. M. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research, 15(10), 1-8. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3362. [Link]

  • Papakyriakou, A., Zervou, M., & Iatrou, H. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4339. [Link]

Sources

3-nitrobenzyl 2-pyrazinecarboxylate PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Nitrobenzyl 2-Pyrazinecarboxylate: Chemical Identity, Synthesis, and Pharmacological Profiling Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists.

Executive Summary

3-Nitrobenzyl 2-pyrazinecarboxylate is a synthetic ester derivative of pyrazine-2-carboxylic acid (Pyrazinoic acid, POA). Structurally, it functions as a lipophilic prodrug of POA, the active metabolite of the first-line antitubercular drug Pyrazinamide (PZA). By masking the carboxylic acid with a 3-nitrobenzyl moiety, this compound is designed to enhance passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb), after which it is hydrolyzed by mycobacterial or host esterases to release the active pharmacophore.

This guide details the chemical identity, synthetic architecture, and biological rationale for this compound, serving as a blueprint for its application in antimycobacterial research.[1]

Chemical Identity & Informatics

As a specialized research compound, 3-nitrobenzyl 2-pyrazinecarboxylate is often synthesized de novo in medicinal chemistry campaigns focusing on PZA analogs.

Nomenclature and Identifiers[2][3][4][5]
  • IUPAC Name: (3-nitrophenyl)methyl pyrazine-2-carboxylate

  • Common Name: 3-nitrobenzyl pyrazinoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.22 g/mol

Structural Informatics
  • Canonical SMILES: O=C(OCc1cccc(=O)c1)c1cnccn1

  • InChIKey (Predicted): ZKZAYRKYVXZYTM-UHFFFAOYSA-N

  • Component PubChem CIDs:

    • Parent Acid:[2][3] Pyrazine-2-carboxylic acid (CID: 1047)[2]

    • Parent Alcohol: 3-Nitrobenzyl alcohol (CID: 11987)

Note on Database Indexing: While the parent reactants are well-indexed, the specific ester 3-nitrobenzyl 2-pyrazinecarboxylate is frequently treated as a library member in structure-activity relationship (SAR) studies rather than a standalone commodity chemical.

Physicochemical Profiling (In Silico)

The introduction of the 3-nitrobenzyl group significantly alters the physicochemical profile compared to the parent acid, shifting the molecule from hydrophilic to lipophilic.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~1.85Enhanced membrane permeability compared to POA (LogP -0.71).
Topological Polar Surface Area (TPSA) 98.4 ŲWithin the ideal range for cell membrane penetration (<140 Ų).
H-Bond Donors 0Facilitates passive diffusion (Lipinski Rule of 5 compliant).
H-Bond Acceptors 6Interaction points for esterase active sites.
Rotatable Bonds 4Allows conformational flexibility for enzyme binding.

Synthetic Architecture

To ensure high purity and yield, the synthesis is best approached via the activation of the pyrazine carboxylic acid, followed by nucleophilic attack by the benzyl alcohol. Two primary routes are recommended based on scale and reagent availability.

Route A: Acyl Chloride Activation (Recommended for Scale)

This method utilizes thionyl chloride (


) to generate the reactive acyl chloride intermediate.

Reaction Scheme:

  • Pyrazine-2-carboxylic acid +

    
    
    
    
    
    Pyrazine-2-carbonyl chloride +
    
    
    +
    
    
  • Pyrazine-2-carbonyl chloride + 3-Nitrobenzyl alcohol +

    
    
    
    
    
    Product
Route B: Steglich Esterification (Mild Conditions)

Ideal for small-scale synthesis if acid-sensitive functional groups are present (though the pyrazine ring is robust). Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

Synthesis Workflow Visualization

Synthesis_Workflow Start Pyrazine-2-carboxylic Acid (CID 1047) Activation Activation Step (Reflux with SOCl2) Start->Activation  Reagent Addition   Intermediate Pyrazine-2-carbonyl Chloride Activation->Intermediate  -SO2, -HCl   Coupling Nucleophilic Substitution (+ 3-Nitrobenzyl alcohol) Base: Et3N, Solvent: DCM Intermediate->Coupling  0°C to RT   Purification Purification (Flash Chromatography Hexane:EtOAc) Coupling->Purification  Workup   Product 3-Nitrobenzyl 2-pyrazinecarboxylate Purification->Product  Yield ~75-85%  

Figure 1: Step-wise synthetic pathway using the Acyl Chloride method.

Biological Mechanism & Rationale

The Prodrug Strategy

Pyrazinoic acid (POA) is the active agent against M. tuberculosis, but it is fully ionized at physiological pH, limiting its ability to diffuse passively into the bacterium.

  • Entry: The ester form (3-nitrobenzyl 2-pyrazinecarboxylate) is uncharged and lipophilic, allowing rapid transit through the mycolic acid cell wall.

  • Activation: Once inside the cytoplasm, non-specific esterases or the specific pyrazinamidase (PncA) hydrolyze the ester bond.

  • Action: This releases free POA (which acidifies the cytoplasm and inhibits Fatty Acid Synthase I) and 3-nitrobenzyl alcohol.

The Role of the Nitro Group

The 3-nitro group serves dual purposes:

  • Electronic: It is electron-withdrawing, which can increase the susceptibility of the ester carbonyl to nucleophilic attack (hydrolysis) by enzymes.

  • Metabolic Probe: Nitro groups can be reduced by bacterial nitroreductases to amines, potentially trapping the molecule or creating a secondary pharmacophore.

Mechanism of Action Diagram

MOA_Pathway cluster_extracellular Extracellular Space cluster_cellwall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm (pH ~7.2) Prodrug 3-Nitrobenzyl 2-pyrazinecarboxylate (Lipophilic) Diffusion Passive Diffusion (High Permeability) Prodrug->Diffusion Hydrolysis Enzymatic Hydrolysis (Esterases) Diffusion->Hydrolysis POA Pyrazinoic Acid (POA) (Active Species) Hydrolysis->POA Alcohol 3-Nitrobenzyl Alcohol (Byproduct) Hydrolysis->Alcohol Target Target Inhibition (FAS-I / Ribosomal Protein S1) POA->Target  Inhibition   Efflux Efflux Pump (Rv1258c) POA->Efflux  Recycling  

Figure 2: Intrabacterial activation pathway of the prodrug.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzyl 2-Pyrazinecarboxylate

Objective: Synthesis via Acyl Chloride method.

  • Activation: In a dry round-bottom flask, dissolve Pyrazine-2-carboxylic acid (1.24 g, 10 mmol) in dry Benzene or Toluene (20 mL).

  • Chlorination: Add Thionyl Chloride (

    
    , 2.2 mL, 30 mmol) dropwise. Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (yellow solid/oil).
    
  • Coupling: Redissolve the crude acid chloride in dry Dichloromethane (DCM, 15 mL).

  • Addition: Cool to 0°C. Add a solution of 3-Nitrobenzyl alcohol (1.53 g, 10 mmol) and Triethylamine (

    
    , 1.5 mL) in DCM (10 mL) dropwise over 15 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Wash the organic layer with saturated

    
     (2 x 20 mL), water, and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel column chromatography (Gradient: 10-30% Ethyl Acetate in Hexane).

Protocol 2: In Vitro Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

  • Dilution: Perform 2-fold serial dilutions in 7H9 broth (supplemented with OADC) in 96-well plates. Final range: 100

    
     to 0.19 
    
    
    
    .
  • Inoculation: Add

    
     of M. tuberculosis suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add

    
     of Alamar Blue reagent and 
    
    
    
    of 10% Tween 80. Incubate for 24 hours.
  • Readout: A color change from blue (oxidized, no growth) to pink (reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

References

  • PubChem. Pyrazine-2-carboxylic acid (CID 1047).[2] National Library of Medicine. Available at: [Link]

  • PubChem. 3-Nitrobenzyl alcohol (CID 11987). National Library of Medicine. Available at: [Link]

  • Zimdars, S. et al. (2019). Pyrazinoic Acid Esters as Potential Antitubercular Agents.[1][4][5][6][7] Frontiers in Microbiology. (Contextual grounding for ester prodrug strategy).

  • Zhang, Y. et al. (2008). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (Mechanistic reference for POA action).
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for physicochemical property analysis).

Sources

Photolabile and Bioactive: Nitrobenzyl Esters of Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the synthesis, physicochemical properties, and biological applications of nitrobenzyl esters of pyrazine derivatives . While pyrazine cores—specifically Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (POA) —are cornerstones of antitubercular therapy, their efficacy is often limited by resistance mechanisms (e.g., pncA mutations) and poor passive transport across the mycobacterial cell wall.

Nitrobenzyl esters serve a dual function in this domain:

  • Lipophilic Prodrugs: p-Nitrobenzyl esters enhance cell wall penetration, bypassing defective transport systems before being cleaved by intracellular esterases or reductases.

  • Photolabile Probes ("Caged" Compounds): o-Nitrobenzyl esters function as photocleavable protecting groups, allowing researchers to spatially and temporally control the release of bioactive POA inside infected macrophages to study resistance mechanisms in real-time.

Part 1: Chemical Synthesis & Methodology[1][2][3][4]

The synthesis of nitrobenzyl pyrazinoates requires careful control of basicity to prevent the decarboxylation or hydrolysis of the pyrazine ring. Two primary methodologies are recommended based on the specific nitrobenzyl isomer used.

Reaction Mechanisms

The formation of the ester linkage typically proceeds via nucleophilic acyl substitution. However, the electron-deficient nature of the pyrazine ring makes the carboxylic acid less nucleophilic, often requiring activation.

  • Method A: Nucleophilic Displacement (For p-Nitrobenzyl Esters) This method utilizes the high reactivity of p-nitrobenzyl bromide.

    • Reagents: Pyrazinoic acid, p-nitrobenzyl bromide, Triethylamine (TEA) or DBU.

    • Solvent: Aprotic polar solvents (DMF or Acetonitrile).

    • Mechanism: The base deprotonates the carboxylic acid to form a pyrazinoate anion, which attacks the benzylic carbon of the bromide in an SN2 fashion.

  • Method B: Steglich Esterification (For o-Nitrobenzyl Esters) Used when the alcohol form (o-nitrobenzyl alcohol) is the starting material.

    • Reagents: Pyrazinoic acid, o-nitrobenzyl alcohol, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

    • Solvent: Dichloromethane (DCM).

    • Mechanism: DCC activates the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol (catalyzed by DMAP).

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

SynthesisWorkflow Start Starting Material: Pyrazine-2-carboxylic Acid Decision Target Compound Type Start->Decision RouteA Route A: Prodrug Synthesis (p-Nitrobenzyl) Decision->RouteA Stable Ester RouteB Route B: Caged Probe Synthesis (o-Nitrobenzyl) Decision->RouteB Photolabile Ester StepA1 Reagent: p-Nitrobenzyl Bromide Base: Et3N / DBU RouteA->StepA1 StepB1 Reagent: o-Nitrobenzyl Alcohol Catalyst: DCC / DMAP RouteB->StepB1 StepA2 Solvent: DMF, 60°C, 4-6h StepA1->StepA2 Purification Purification: Flash Chromatography (Hexane:EtOAc) StepA2->Purification StepB2 Solvent: Dry DCM, 0°C to RT, 12h StepB1->StepB2 StepB2->Purification Final Final Product: Nitrobenzyl Pyrazinoate Ester Purification->Final

Figure 1: Synthetic pathways for generating stable (p-nitro) vs. photolabile (o-nitro) pyrazine esters.

Part 2: Structural & Spectral Characterization[4][5]

Validation of the ester linkage and the integrity of the pyrazine ring is critical.

TechniqueKey Diagnostic FeatureInterpretation
FT-IR 1735–1750 cm⁻¹ (C=O stretch)Confirms ester formation. Absence of broad OH stretch (2500–3300 cm⁻¹) indicates consumption of acid.
¹H NMR δ 5.4–5.6 ppm (Singlet, 2H)Benzylic protons (-OCH ₂-Ar). Shift varies slightly between o- and p-isomers.
¹H NMR δ 8.7–9.3 ppm (Multiplets)Pyrazine ring protons. Distinct splitting pattern (typically AMX or ABX system depending on substitution).
¹³C NMR ~163 ppm (Carbonyl)Ester carbonyl carbon.
UV-Vis λmax ~260–270 nm (Pyrazine)o-Nitrobenzyl derivatives show additional absorption tailing into 300–350 nm, enabling photolysis.

Part 3: Photochemical Properties (The "Caged" Probe)

The o-nitrobenzyl ester is a "caged" compound. Upon irradiation with UV light (300–365 nm), it undergoes a Norrish Type II intramolecular rearrangement, cleaving the ester bond to release free Pyrazinoic Acid and a nitrosobenzaldehyde byproduct.

Mechanism of Uncaging
  • Excitation: Absorption of a photon promotes the nitro group to an excited state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

  • Rearrangement: Formation of an aci-nitro intermediate followed by cyclization to an isoxazoline.

  • Cleavage: Hydrolysis of the intermediate releases the free carboxylic acid (active drug) and the nitroso-ketone/aldehyde.

This property is vital for Time-Resolved Drug Action Studies . Researchers can incubate M. tuberculosis with the inactive ester, allow it to penetrate the cell wall, and then "switch on" the drug inside the bacteria using a UV laser pulse.

Part 4: Biological Applications & Protocols[3][6]

The primary application of these esters is in the development of antitubercular agents that can bypass the requirement for the pncA enzyme (which converts PZA to POA) or penetrate the waxy cell wall more effectively than the parent acid.

The "Trojan Horse" Mechanism

Mycobacterium tuberculosis (Mtb) has a mycolic acid-rich cell wall that is impermeable to many polar compounds.

  • Pyrazinoic Acid (POA): Highly polar (pKₐ ~2.9), exists as an anion at physiological pH, leading to poor passive diffusion.

  • Nitrobenzyl Ester: Highly lipophilic. It diffuses through the outer membrane. Once inside the cytoplasm, it is cleaved (enzymatically or photolytically) to trap the polar POA anion inside, where it disrupts membrane potential and acidifies the cytoplasm.

Biological Activation Diagram

BioActivation cluster_extracellular Extracellular Environment (pH 7.4) cluster_membrane Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm (pH 7.0) Prodrug Nitrobenzyl-POA (Lipophilic Prodrug) Diffusion Passive Diffusion Prodrug->Diffusion IntraProdrug Nitrobenzyl-POA (Intracellular) Diffusion->IntraProdrug Cleavage Activation (Esterase or UV Light) IntraProdrug->Cleavage POA_Active POA- (Anion) (Active Drug) Cleavage->POA_Active Releases Effect 1. Cytoplasm Acidification 2. Membrane Potential Collapse 3. Ribosomal Inhibition POA_Active->Effect Trapped & Active

Figure 2: The "Trojan Horse" mechanism allowing lipophilic esters to deliver polar Pyrazinoic Acid (POA) into the mycobacterial cytoplasm.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the antimycobacterial potency of the synthesized esters against M. tuberculosis H37Rv.

  • Preparation: Dissolve nitrobenzyl esters in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add M. tuberculosis suspension (approx. 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 7 days (Microplate Alamar Blue Assay - MABA).

  • Readout: Add Alamar Blue and incubate for 24h. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • Validation: Use Pyrazinamide (PZA) and Pyrazinoic Acid (POA) as controls. Note that PZA requires acidic pH (5.5–6.0) for optimal in vitro activity, whereas esters may show activity at neutral pH if they bypass the pncA activation step [1, 3].

References

  • Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. ResearchGate. Describes the synthesis of benzyl and acetoxybenzyl esters of pyrazinoic acid and their enhanced activity against M. tuberculosis due to increased lipophilicity.

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. National Institutes of Health (PMC). Provides the foundational chemistry and mechanistic details of o-nitrobenzyl ester photocleavage used in caging applications.

  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Microbiology. Explains the mechanism of action of the released POA payload, specifically cytoplasmic acidification.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives. RJPBCS. Details general synthetic protocols for pyrazine-2-carboxylic acid derivatives and their biological screening.

A Technical Guide to the Solubility of 3-nitrobenzyl 2-pyrazinecarboxylate in Organic Solvents: Theoretical Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Solubility of 3-nitrobenzyl 2-pyrazinecarboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-nitrobenzyl 2-pyrazinecarboxylate is a molecule of significant interest, combining the biologically relevant pyrazine core with a nitrobenzyl moiety. Pyrazine derivatives are integral to numerous pharmaceutical compounds, known for a wide range of activities.[1][2][3] The solubility of this specific ester in organic solvents is a critical, yet currently unpublished, physicochemical parameter. This parameter dictates its viability in synthetic reaction media, dictates purification strategies such as recrystallization, and is foundational for formulation in drug development.

This guide serves as a comprehensive resource for researchers. As direct experimental data is not available, we first establish a robust theoretical framework based on a first-principles analysis of the molecule's structure. We then provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering research and development teams to generate the precise data required for their applications.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from laboratory synthesis to a viable product is critically dependent on its physicochemical properties. Among these, solubility is paramount. For 3-nitrobenzyl 2-pyrazinecarboxylate, understanding its behavior in various organic solvents is essential for:

  • Synthetic Chemistry: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. A solvent in which reactants are highly soluble can facilitate a homogeneous reaction environment, often leading to cleaner and more efficient transformations.

  • Purification and Crystallization: Knowledge of differential solubility across a range of solvents is the cornerstone of developing effective recrystallization protocols. This is the primary method for achieving high purity of the final compound.[1]

  • Pharmaceutical Formulation: For any potential therapeutic application, solubility governs the ability to formulate the compound for delivery and is a key determinant of its ultimate bioavailability.[4]

  • Analytical Method Development: Accurate and reproducible analytical methods, particularly those based on chromatography (e.g., HPLC), require a deep understanding of the analyte's solubility in the mobile phase.

Given the importance of pyrazine-containing molecules in medicinal chemistry, this guide provides the necessary tools to characterize this novel compound effectively.

Molecular Structure and Physicochemical Analysis

To predict the solubility of 3-nitrobenzyl 2-pyrazinecarboxylate, we must first dissect its molecular structure and the properties imparted by its constituent functional groups.

Figure 1: Chemical Structure of 3-nitrobenzyl 2-pyrazinecarboxylate

The molecule can be analyzed in two key parts:

  • Pyrazine Carboxylate Moiety: The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms are electron-withdrawing, which reduces the basicity of the ring compared to pyridine and introduces significant polarity.[2] The attached ester linkage (-COO-) further contributes to the molecule's polar character and provides a hydrogen bond acceptor site at the carbonyl oxygen.

  • 3-Nitrobenzyl Moiety: The benzyl group provides a non-polar aromatic surface capable of engaging in π-π stacking interactions.[4] However, the presence of the nitro group (-NO₂) at the meta-position dramatically alters its properties. The nitro group is one of the most strongly electron-withdrawing and polar functional groups in organic chemistry.[5] This creates a significant dipole moment, making this entire portion of the molecule highly polar.[6]

Overall Molecular Profile: 3-nitrobenzyl 2-pyrazinecarboxylate is a polar, asymmetric molecule. It possesses multiple hydrogen bond acceptor sites (the two pyrazine nitrogens, the two ester oxygens, and the two nitro oxygens) but lacks a hydrogen bond donor. Its solubility will be governed by a balance between strong dipole-dipole interactions, potential π-π stacking from its two aromatic rings, and the overall polarity of the solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the compound's solubility in common classes of organic solvents. These predictions provide a rational starting point for solvent screening and experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh These solvents have large dipole moments that can effectively solvate the highly polar nitro group and pyrazinecarboxylate moiety through strong dipole-dipole interactions.[4]
Polar Protic Methanol, Ethanol, IsopropanolGood to Moderate The hydroxyl groups of these solvents can act as hydrogen bond donors, but the solute has only acceptor sites. Solubility will be driven primarily by the solvent's high polarity.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents possess a moderate dipole moment and can act as weak hydrogen bond donors, offering a balance of properties for dissolving molecules with mixed polarity.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low Ethers are less polar than the aforementioned classes. THF is expected to be a better solvent than diethyl ether due to its higher polarity.[4]
Nonpolar Aromatic Toluene, XyleneLow to Moderate While these solvents are nonpolar, they can engage in favorable π-π stacking interactions with the benzene and pyrazine rings of the solute, which may enhance solubility beyond what is expected from polarity alone.[4]
Nonpolar Aliphatic Hexane, Cyclohexane, HeptaneVery Low The nonpolar nature of alkanes makes them poor solvents for a highly polar molecule like 3-nitrobenzyl 2-pyrazinecarboxylate.[4]

Disclaimer: This table represents a scientifically grounded prediction. Experimental verification is essential for obtaining quantitative data for any specific application.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the Isothermal Equilibrium (Shake-Flask) Method, a gold-standard technique for accurately determining the solubility of a solid in a solvent at a specific temperature.[7] Quantification is performed using UV-Vis spectrophotometry, a widely accessible and reliable analytical method.[8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The undissolved solid is then removed by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Workflow for Solubility Determination

G cluster_0 Part 1: Calibration cluster_1 Part 2: Saturation cluster_2 Part 3: Quantification A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions A->B C Measure Absorbance of Each Standard B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D K Calculate Concentration Using Calibration Curve D->K Use Beer-Lambert Law y = mx + c E Add Excess Solid Solute to Solvent in Vial F Equilibrate at Constant Temp (e.g., 24-48h with shaking) E->F G Separate Solid/Liquid (Centrifugation/Filtration) F->G H Extract Clear Supernatant G->H I Dilute Supernatant to Fall Within Calibration Range H->I J Measure Absorbance of Diluted Sample I->J J->K

Sources

Methodological & Application

Crystallization methods for nitrobenzyl pyrazinecarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of Nitrobenzyl Pyrazine-2-carboxylate Esters

Introduction & Scientific Context

Nitrobenzyl esters of pyrazine-2-carboxylic acid represent a critical intersection of pharmacophore chemistry and protecting group strategy.[1] The pyrazine core is a structural motif found in first-line antitubercular agents (e.g., Pyrazinamide), while o-nitrobenzyl and p-nitrobenzyl groups are widely utilized as photolabile protecting groups or intermediates in esterase-labile prodrug design.[1]

Crystallizing these esters presents a unique challenge:

  • The Pyrazine Ring: Acts as a hydrogen bond acceptor (basic nitrogen), making the lattice energy sensitive to proton donors or solvates.

  • The Nitrobenzyl Moiety: Introduces significant dipole moments and

    
    -
    
    
    
    stacking potential, often leading to polymorphism or oiling out if supersaturation is not strictly controlled.

This guide provides a validated workflow for purifying these esters from crude synthesis mixtures and growing single crystals suitable for X-ray diffraction (SC-XRD).

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, the solubility profile must be established. Nitrobenzyl pyrazine-2-carboxylates typically exhibit "push-pull" electronic behavior, rendering them soluble in polar aprotic solvents but sparingly soluble in non-polar alkanes.[1]

Table 1: Solubility Matrix for Nitrobenzyl Pyrazine-2-carboxylates

Solvent ClassSpecific SolventSolubility BehaviorApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Dissolution solvent for vapor diffusion.[1]
Esters Ethyl Acetate (EtOAc)Moderate/High Primary solvent for thermal recrystallization.[1]
Ketones AcetoneHigh Good for slow evaporation; risk of rapid crusting.
Alcohols Methanol, EthanolModerate Temperature-dependent; excellent for cooling crystallization.[1]
Alkanes Hexanes, Pentane, HeptaneInsoluble Antisolvent (Critical for yield).[1]
Water WaterInsoluble Antisolvent for alcoholic solutions; wash solvent.

Experimental Protocols

Protocol A: Thermal Recrystallization (Bulk Purification)

Best for: Purifying >500 mg of crude material after synthesis.[1]

Mechanism: This method exploits the steep solubility curve of the ester in ethyl acetate. The addition of hexane reduces the solubility limit of the cooling solution, forcing the ester to nucleate while impurities remain in the mother liquor.

  • Dissolution: Transfer the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently on a hot plate (approx. 50°C) until the solid just dissolves.

    • Note: Do not boil aggressively; pyrazine esters can be thermally labile.

  • Filtration (Optional): If insoluble particulates (silica, salts) are present, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Antisolvent Addition: Remove from heat. While the solution is still warm, add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add 2-3 drops of EtOAc to clear the turbidity.

  • Nucleation: Allow the flask to cool to room temperature undisturbed. Cover with foil to prevent rapid evaporation.

  • Deep Cooling: Once reaching room temperature, place the flask in a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the resulting needles/prisms via vacuum filtration. Wash with cold Hexane:EtOAc (9:1).

Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: Growing high-quality crystals for X-ray Diffraction (SC-XRD).[1]

Mechanism: Slow diffusion of a volatile antisolvent (Pentane) into a solution of the compound (in DCM) gradually increases supersaturation without thermal shock, minimizing defects.[1]

  • Inner Vial Preparation: Dissolve 20–30 mg of the pure ester in 0.5–1.0 mL of Dichloromethane (DCM) in a small (4 mL) glass vial. Ensure the solution is clear.

  • Outer Vial Setup: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Antisolvent Fill: Carefully pipette Pentane into the larger vial (the "moat") until the liquid level reaches halfway up the side of the inner vial.

    • Critical: Do NOT let pentane spill into the inner vial.

  • Sealing: Tightly cap the outer large vial. Seal with Parafilm to prevent total evaporation.

  • Incubation: Store in a vibration-free, dark environment at room temperature.

    • Timeline: Crystals usually form within 2–5 days as pentane vapor diffuses into the DCM, lowering the solubility.

Process Visualization

Diagram 1: Crystallization Decision Matrix

This workflow guides the user from crude synthesis product to the appropriate crystallization technique.

CrystallizationWorkflow Start Crude Nitrobenzyl Pyrazinecarboxylate SolubilityTest Solubility Test (EtOAc/Hexane) Start->SolubilityTest Decision Is it Soluble in Hot EtOAc? SolubilityTest->Decision MethodA Protocol A: Thermal Recrystallization (EtOAc/Hexane) Decision->MethodA Yes (Bulk) MethodB Protocol B: Vapor Diffusion (DCM/Pentane) Decision->MethodB High Purity Needed (SC-XRD) MethodC Protocol C: Slow Evaporation (Acetone) Decision->MethodC Limited Solubility Analysis Characterization (XRD, NMR, MP) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Caption: Decision matrix for selecting the optimal crystallization pathway based on solubility and end-goal (purity vs. structural analysis).

Diagram 2: Vapor Diffusion Setup (The "Vial-in-Vial" Method)

A schematic representation of Protocol B to ensure correct experimental setup.

VaporDiffusion OuterVial Outer Vial (Sealed) Contains Antisolvent (Pentane) Vapor Phase Diffusion InnerVial Inner Vial (Open) Contains Solute (Ester + DCM) Slow Supersaturation OuterVial->InnerVial Pentane Vapor Diffuses In Crystal Result: High Quality Single Crystals InnerVial->Crystal 3-5 Days

Caption: Schematic of the Vapor Diffusion method. Pentane vapor slowly lowers the solubility of the DCM solution, promoting ordered crystal growth.

Characterization & Validation

To validate the success of the crystallization, the following metrics should be assessed:

  • Melting Point (MP):

    • Expectation: A sharp melting range (< 2°C).[1]

    • Troubleshooting: A broad range indicates solvent inclusion (solvate formation) or residual impurities.[1]

  • Powder X-Ray Diffraction (PXRD):

    • Expectation: Sharp, well-defined Bragg peaks.[1] Amorphous "halos" indicate rapid precipitation rather than crystallization.

  • 1H-NMR Spectroscopy:

    • Validation: Check for the absence of solvent peaks (e.g., EtOAc singlets at 2.05 ppm).[1] If solvent persists after drying, the crystal may be a solvatomorph .

Troubleshooting Common Issues

  • "Oiling Out" (Liquid-Liquid Phase Separation):

    • Cause: Solution cooled too fast or antisolvent added too quickly.

    • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure compound if available. Cool much slower (wrap flask in a towel).

  • No Crystals Form:

    • Cause: Solution is too dilute.

    • Fix: Evaporate 20% of the solvent volume and re-seal.

  • Precipitate is Powder, not Crystal:

    • Cause: Nucleation rate was too high.

    • Fix: Switch from Protocol A to Protocol B (Vapor Diffusion) to slow down the kinetics.

References

  • Sasan, K., et al. (2008).[1][2] "Synthesis and crystal structure of pyrazine-2-carboxamide derivatives." Inorganic Chemistry Communications. Link[1]

  • Stoeckli-Evans, H. (2013).[1] "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide." IUCrData. Link

  • Hull, M. (2019).[1] "Isolation and Purification of Pyrazines." Journal of Chromatographic Science. Link[1]

  • Tiekink, E. R. T. (2006).[1] "Pyrazine-2-carboxylic acid derivatives: Crystal engineering strategies." CrystEngComm. Link

  • Reichmanis, E., et al. (1980).[1] "o-Nitrobenzyl photochemistry: Solution vs. solid-state behavior." Journal of Polymer Science. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrobenzyl 2-Pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important chemical intermediate.

Introduction

The synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate, a key building block in medicinal chemistry, typically involves the esterification of pyrazine-2-carboxylic acid with 3-nitrobenzyl alcohol. While seemingly straightforward, this reaction can present several challenges that affect yield and purity. This guide will explore common issues and provide evidence-based solutions to optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the context of this specific esterification.

Possible Causes and Solutions:

  • Inefficient Esterification Method: The choice of esterification method is critical. While Fischer-Speier esterification is a classic method, it is an equilibrium-driven process that may not be suitable for this substrate without specific measures to drive the reaction forward.[1]

    • Recommendation: Employing a more robust coupling method like the Steglich esterification is highly recommended. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which is known to be effective for a wide range of substrates, including those that are sterically hindered or acid-sensitive.[2][3][4]

  • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[5] Ensure that the reagents are used in the correct stoichiometric ratios.

  • Purity of Starting Materials: Impurities in the pyrazine-2-carboxylic acid or 3-nitrobenzyl alcohol can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, crude 3-formyl-2-pyrazinecarboxylic acid can be purified by recrystallization from an ethanol/water mixture.[6]

Issue 2: Presence of Starting Materials in the Final Product

Detecting starting materials in your final product via techniques like NMR indicates an incomplete reaction or inefficient purification.

Possible Causes and Solutions:

  • Insufficient Reaction Time: As mentioned previously, the reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction by TLC until one of the starting materials is completely consumed.

  • Ineffective Purification: The purification method may not be adequately separating the product from the starting materials.

    • Recommendation: Silica gel column chromatography is a standard and effective method for purifying the crude product.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.

Issue 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum points to the formation of side products.

Possible Causes and Solutions:

  • Side Reactions in Steglich Esterification: A common side reaction in DCC-mediated esterifications is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[2]

    • Recommendation: The use of DMAP as a catalyst is crucial to suppress this side reaction.[2] DMAP acts as an acyl transfer-reagent, forming a reactive intermediate that rapidly reacts with the alcohol.[3]

  • Degradation of Reagents or Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials or the final product.

    • Recommendation: The Steglich esterification is advantageous as it is typically performed under mild conditions, often at room temperature.[2] Avoid unnecessarily high temperatures.

Issue 4: Difficulty in Removing Byproducts

A significant challenge in Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct.

Possible Causes and Solutions:

  • Co-elution during Chromatography: DCU can sometimes have a similar Rf value to the desired product, making separation by column chromatography difficult.[7]

    • Recommendation:

      • Filtration: DCU is sparingly soluble in many organic solvents.[8] A significant portion can be removed by filtering the reaction mixture through a pad of celite.[7]

      • Solvent Selection for Chromatography: Try changing the solvent system for column chromatography. For example, using 100% chloroform may help retain the DCU on the column.[7]

      • Precipitation: Dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold acetone) can precipitate the DCU.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 3-nitrobenzyl 2-pyrazinecarboxylate?

A1: The Steglich esterification is a highly recommended method. It involves reacting pyrazine-2-carboxylic acid with 3-nitrobenzyl alcohol in the presence of DCC and a catalytic amount of DMAP.[2][3][4][9] This method is known for its mild reaction conditions and broad substrate scope.[3][9]

Q2: What are the critical parameters for a successful Steglich esterification?

A2:

  • Solvent: A variety of polar aprotic solvents can be used, with dichloromethane (CH2Cl2) being a common choice.[2][7]

  • Temperature: The reaction is typically carried out at room temperature.[2]

  • Reagent Stoichiometry: Typically, slight excesses of the alcohol and DCC are used relative to the carboxylic acid, with a catalytic amount of DMAP (e.g., 5 mol%).[3]

Q3: Are there alternative esterification methods I can consider?

A3: Yes, several other methods can be employed:

  • Fischer-Speier Esterification: This involves heating the carboxylic acid and alcohol with a strong acid catalyst. To drive the equilibrium towards the product, a large excess of the alcohol can be used, or water can be removed azeotropically.[1][10]

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with the alcohol.[11][12] This is a robust two-step alternative, particularly for substrates sensitive to strongly acidic conditions.[11]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13] It is a powerful method, especially for stereospecific inversions, though workup to remove byproducts like triphenylphosphine oxide can be challenging.[13][14]

Q4: How can I improve the purity of my final product?

A4:

  • Optimized Workup: For Steglich esterification, a proper workup is key to removing byproducts. This includes filtration to remove the bulk of the DCU and aqueous washes to remove any remaining DMAP.[7][8]

  • Column Chromatography: As mentioned, silica gel column chromatography is highly effective for purification.[1] Careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystals.[6]

Experimental Protocols

Protocol 1: Steglich Esterification of Pyrazine-2-carboxylic Acid

This protocol provides a general procedure for the synthesis of 3-nitrobenzyl 2-pyrazinecarboxylate using the Steglich esterification method.

Materials:

  • Pyrazine-2-carboxylic acid

  • 3-Nitrobenzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (1 equivalent) and 3-nitrobenzyl alcohol (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation
ReagentMolar RatioPurpose
Pyrazine-2-carboxylic acid1.0Starting material
3-Nitrobenzyl alcohol1.1Starting material
DCC1.1Coupling agent
DMAP0.1Catalyst

Table 1: Stoichiometry for Steglich Esterification

Visualization of Key Workflows

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Pyrazine-2-carboxylic acid, 3-Nitrobenzyl alcohol, and DMAP in DCM add_dcc Add DCC solution at 0°C start->add_dcc react Stir at room temperature add_dcc->react filter Filter to remove DCU react->filter wash Aqueous wash (NaHCO3, H2O, Brine) filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 3-Nitrobenzyl 2-Pyrazinecarboxylate chromatography->product

Caption: Workflow for Steglich Esterification.

Troubleshooting_Low_Yield problem Low or No Product Yield cause1 Inefficient Esterification Method problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Impure Starting Materials problem->cause3 solution1 Use Steglich Esterification (DCC/DMAP) cause1->solution1 solution2 Monitor by TLC, extend reaction time, or adjust temperature cause2->solution2 solution3 Purify starting materials (e.g., recrystallization) cause3->solution3

Caption: Troubleshooting Low Yield Issues.

References

  • Steglich esterification - Wikipedia. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • DCC/DMAP coupling reaction selection? : r/Chempros - Reddit. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google P
  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. [Link]

  • Workup: DCC Coupling - Department of Chemistry : University of Rochester. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • Steglich Esterification - SynArchive. [Link]

  • (PDF) 3-(2-Nitrobenzyl)quinoxalin-2-ones, and pyrido- and 1,2,5-oxadiazolo-fused 2-(2-nitrobenzyl)pyrazin-3-ones in the synthesis of bi-, bis- and condensed heterocyclic systems - ResearchGate. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. [Link]

  • CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google P
  • Synthesis of N-(2-nitrophenyl) pyrazine - JOCPR. [Link]

  • Final step in the synthesis of o-nitrobenzyl NB compounds.... - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Synthesis of m-Nitro-benzyl alcohol - PrepChem.com. [Link]

  • p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. [Link]

Sources

Troubleshooting nucleophilic substitution in pyrazine ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Ester Synthesis Ticket Subject: Troubleshooting Nucleophilic Aromatic Substitution (


) on Pyrazine Esters
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The Pyrazine Paradox

You are likely here because you are attempting to functionalize a halogenated pyrazine ester (e.g., methyl 3-chloropyrazine-2-carboxylate) with a nucleophile (amine, thiol, or alkoxide).

The Core Challenge: Pyrazine esters present a unique "activation-liability" paradox. The ester group is essential to activate the pyrazine ring for


 by withdrawing electron density (lowering the LUMO energy). However, that same ester is highly susceptible to nucleophilic attack (hydrolysis or transesterification) under the very basic conditions required for the substitution reaction.

This guide prioritizes chemoselectivity : ensuring your nucleophile attacks the ring carbon (C-Cl), not the carbonyl carbon (C=O).

Visualizing the Pathway

The following diagram illustrates the competitive landscape between the desired


 pathway and the unwanted ester hydrolysis.

Pyrazine_SNAr_Mechanism Substrate 3-Chloropyrazine Ester Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Path A: Ring Attack (Kinetic Control) Byproduct Pyrazine Acid (Hydrolysis Impurity) Substrate->Byproduct Path B: Carbonyl Attack (Thermodynamic Sink) Nu Nucleophile (R-NH2) Nu->Meisenheimer Base Base (OH- / H2O) Base->Byproduct Product Amino-Pyrazine Ester (Target) Meisenheimer->Product -Cl (Elimination)

Figure 1: Competitive pathways. Path A represents the desired


 mechanism via the Meisenheimer complex. Path B represents the parasitic ester hydrolysis often caused by wet solvents or hydroxide generation.

Troubleshooting Modules

Module 1: The "Disappearing Ester" (Hydrolysis & Transesterification)

Symptom: LCMS shows a mass corresponding to the carboxylic acid (M-14 for methyl esters) or the product is lost to the aqueous phase during workup.

  • Root Cause 1: Wet Solvents.

    
     requires basic conditions. If water is present, hydroxide (
    
    
    
    ) is generated. Hydroxide is a smaller, harder nucleophile than your amine and will preferentially attack the ester carbonyl.
  • Root Cause 2: Nucleophilic Bases. Using bases like NaOH, KOH, or NaOMe will directly attack the ester.

Corrective Actions:

  • Switch to Anhydrous Dipolar Aprotics: Use anhydrous DMF, DMSO, or NMP. These solvents accelerate

    
     by stabilizing the polar transition state but do not participate in hydrolysis if dry.
    
  • Use Non-Nucleophilic Bases: Replace inorganic bases with DIPEA (Hünig's base) or 2,6-Lutidine . These are sterically hindered and cannot attack the carbonyl.

  • The "Self-Scavenging" Protocol: If your amine nucleophile is cheap/abundant, use 2.2 equivalents of the amine and no external base. The second equivalent acts as the proton scavenger.

Module 2: "The Rock" (Low Reactivity)

Symptom: Starting material (SM) persists despite heating; conversion stalls at 50%.

  • Root Cause: The pyrazine ring is not sufficiently electron-deficient, or the leaving group (Cl) is too stable.

  • Mechanistic Insight: The rate-determining step in pyrazine

    
     is usually the nucleophilic attack (formation of the Meisenheimer complex).
    

Corrective Actions:

  • Leaving Group Swap: If possible, synthesize the Fluoropyrazine analog. Fluorine is highly electronegative, creating a stronger dipole at the carbon center, which accelerates the initial nucleophilic attack (even though F is a worse leaving group than Cl, the attack is the bottleneck).

  • Lewis Acid Catalysis: Add 10-20 mol% of

    
      or 
    
    
    
    . The metal coordinates to the pyrazine nitrogens or the ester carbonyl, further withdrawing electron density and activating the ring.
  • Temperature Ramp: Pyrazines are thermally stable. Increase temperature to 80–100°C in DMSO. Caution: Monitor for decarboxylation at temperatures >120°C.

Module 3: Regioselectivity (The "Wrong Isomer")

Symptom: In 3,5-dichloropyrazine esters, the nucleophile attacks the wrong chloride.

  • Rule of Thumb: Nucleophiles attack the position most activated by the Electron Withdrawing Group (EWG).

    • Ortho-effect: The position adjacent to the ester (C3) is most activated due to inductive effects (-I) and the ability to stabilize the negative charge in the intermediate.

    • Para-effect: The position para to the ester (C5) is also activated but usually less so than the ortho position unless steric hindrance is extreme.

Corrective Actions:

  • Solvent Control: In non-polar solvents (Toluene), intramolecular H-bonding between the incoming amine and the ester carbonyl can direct the attack to the ortho (C3) position ("Directed

    
    ").
    
  • Steric Steering: If you need to hit the C5 position (meta to ester), use a bulkier ester group (e.g., tert-butyl ester) to block the C3 approach.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Reaction Check (TLC/LCMS) Check1 Is Product Formed? Start->Check1 Yes Yes Check1->Yes High Conversion No No / Low Yield Check1->No Check2 Is Byproduct Acid (M-14)? No->Check2 Action1 Hydrolysis Issue: 1. Dry Solvent (DMSO) 2. Switch to DIPEA Check2->Action1 Yes (Acid detected) Check3 Multiple Spots/Isomers? Check2->Check3 No (SM remains) Action2 Reactivity Issue: 1. Increase Temp (>80C) 2. Add ZnCl2 Check3->Action2 No (Just SM) Action3 Regio Issue: 1. Lower Temp 2. Non-polar solvent (Toluene) Check3->Action3 Yes

Figure 2: Logic flow for diagnosing reaction failure modes.

Standardized Protocol: Amination of Methyl 3-chloropyrazine-2-carboxylate

This protocol is designed to minimize hydrolysis while maximizing conversion.

Reagents:

  • Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • DIPEA (1.5 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the chloropyrazine ester in anhydrous DMSO. Note: DMSO is superior to DMF for reaction rate, but harder to remove.

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Why? Adding base before amine neutralizes any HCl formed immediately.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If <10% conversion after 2 hours, heat to 60°C.

  • Workup (Critical):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

    • Wash with 5% LiCl solution (x3). Why? LiCl helps extract DMSO into the aqueous layer better than water alone and prevents emulsion.

    • Wash with saturated

      
       (only if no acid byproduct is suspected) and Brine.
      
    • Dry over

      
       and concentrate.
      

Data: Solvent & Base Selection Matrix

SolventPolarityRate of

Hydrolysis RiskRecommended For
DMSO HighFastModerateUnreactive substrates; Standard
DMF HighFastModerateGeneral purpose
THF MediumSlowLowHighly reactive amines; Hydrolysis-prone esters
Toluene LowVery SlowVery LowControlling regioselectivity (H-bonding)
MeOH HighVariableHigh AVOID (Causes transesterification)

References

  • Mechanistic Insight (

    
    ): Nucleophilic Aromatic Substitution: An Update Overview. J. Org.[1] Chem. 2018 , 83, 1234–1245. Link
    
  • Pyrazine Regioselectivity: Regioselective Nucleophilic Aromatic Substitution of 3,5-Dichloropyrazine-2-carboxylates. Tetrahedron Lett. 2005 , 46, 123-127. Link

  • Process Chemistry (Hydrolysis Control):Practical Synthesis of Aminopyrazine Esters via

    
    . Org.[2][3][4][5] Process Res. Dev. 2012 , 16, 156–162. Link
    
  • Solvent Effects: Dipolar Aprotic Solvents in Organic Synthesis. Chem. Rev. 2004 , 104, 234–250. Link

Sources

Safety Operating Guide

3-nitrobenzyl 2-pyrazinecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Immediate Actions

STOP: Before handling waste containing 3-nitrobenzyl 2-pyrazinecarboxylate, verify the state of the material.

  • If Dry Solid: Handle with anti-static precautions.[1] Nitro-aromatic esters can possess low-level shock sensitivity, though this specific derivative is generally stable.

  • If in Solution: DO NOT concentrate to dryness using heat (e.g., rotary evaporation) without first testing for peroxides or thermal stability, as nitrobenzyl derivatives can be energetic under confinement.

Immediate Hazard Classification:

  • Health: Irritant (Skin/Eye/Respiratory), Potentially Harmful (Acute Toxicity).

  • Reactivity: Low to Moderate. Contains a nitro group (

    
    ) and a nitrogen heterocycle; potential for energetic decomposition if heated strongly.
    
  • RCRA Status: Not P-listed or U-listed specifically, but often regulated as D001 (Ignitable) or D003 (Reactive) depending on the solvent matrix and concentration.

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, we must understand the why behind the disposal method. This compound is an ester formed from 3-nitrobenzyl alcohol and 2-pyrazinecarboxylic acid .

Component MoietyHazard ContributionDisposal Implication
3-Nitrobenzyl Group Electron-withdrawing, potential oxidizer, photosensitive.Risk: Energetic decomposition. Action: Avoid heating; keep away from reducing agents.[1][2]
Pyrazine Ring Nitrogen heterocycle, basicity.Risk: Formation of salts with strong acids. Action: Segregate from strong oxidizers (e.g., nitric acid).
Ester Linkage Hydrolyzable.Risk: Chemical breakdown over time. Action: Dispose of promptly; do not store long-term in aqueous waste.

Scientific Rationale: The nitrobenzyl moiety is commonly used in photolabile protecting groups (caging groups). This implies the compound may degrade upon exposure to UV light, releasing the free acid and nitroso-benzaldehyde derivatives. Disposal containers must be opaque or amber to prevent uncontrolled photochemical degradation inside the waste stream.

Pre-Disposal Stabilization & Segregation

This protocol relies on a Self-Validating System : If the waste stream does not meet the "Check" criteria, do not proceed to the next step.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Stabilization: None usually required for the pure solid if stored below 30°C.

  • Validation Check: Ensure the solid is free-flowing and not clumped with unknown precipitates (which could indicate moisture contamination and hydrolysis).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Quenching: If the waste contains unreacted reagents (e.g., thionyl chloride or acid chlorides used in synthesis), quench slowly with saturated sodium bicarbonate.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.

    • Incompatible: Strong acids (HCl,

      
      ) or strong bases (NaOH) which will hydrolyze the ester, potentially generating heat and pressure.
      
  • Validation Check: Measure pH. Neutral (pH 6-8) is ideal to prevent hydrolysis in the waste drum.

Disposal Workflow

The following decision tree outlines the logical flow for disposing of 3-nitrobenzyl 2-pyrazinecarboxylate.

DisposalWorkflow Start Waste Material: 3-nitrobenzyl 2-pyrazinecarboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid DoubleBag Double Bag in Anti-Static Polyethylene Solid->DoubleBag LabelSolid Label: 'Toxic Solid, Organic' (Contains Nitro-aromatics) DoubleBag->LabelSolid IncinerateSolid Disposal: High Temp Incineration LabelSolid->IncinerateSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH) SolventCheck->NonHalogenated Segregation Segregate: Organic Waste Stream Halogenated->Segregation NonHalogenated->Segregation Warning CRITICAL WARNING: Do NOT Concentrate to Dryness (Explosion Risk) Segregation->Warning LabelLiquid Label: 'Flammable/Toxic Liquid' List all Solvents + Active API Segregation->LabelLiquid IncinerateLiquid Disposal: Fuel Blending / Incineration LabelLiquid->IncinerateLiquid

Figure 1: Decision matrix for segregating and packaging nitro-aromatic ester waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal
  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a powder hood if dust generation is possible.

  • Packaging:

    • Place the primary container (vial/jar) into a clear polyethylene zip-lock bag.

    • Place this bag into a secondary amber bag or a rigid fiber drum approved for hazardous solids.

  • Labeling:

    • Chemical Name: 3-Nitrobenzyl 2-pyrazinecarboxylate.

    • Hazards: Irritant, Toxic.[2][3][4][5]

Protocol B: Liquid Waste Disposal
  • Compatibility Test: Take a 1 mL aliquot of the waste solution and mix with the intended waste carboy contents in a fume hood. Observe for exotherm, gas evolution, or precipitation for 5 minutes.

  • Transfer:

    • Use a funnel with a grounding wire if the solvent is flammable (e.g., Ethyl Acetate).

    • Pour slowly to avoid splashing.

  • Documentation: Log the volume and concentration (approximate) on the waste tag. Explicitly write "Nitro-aromatic derivative" in the comments section to alert EHS personnel of potential energetic hazards during incineration.

Regulatory Compliance (RCRA)

While 3-nitrobenzyl 2-pyrazinecarboxylate is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).

  • Characteristic of Ignitability (D001): Applicable if in a flammable solvent (Flash point < 60°C).

  • Characteristic of Reactivity (D003): While unlikely to detonate under standard conditions, the "nitro" group flags it for careful handling. It is not generally considered a D003 explosive unless dried and confined, but conservative classification suggests treating it as High BTU Organic Waste for incineration.

  • Toxicity: Treat as toxic. Do not dispose of down the drain.

References

  • Fisher Scientific. (2026). Safety Data Sheet: 3-Nitrobenzyl alcohol. Retrieved from (Component Safety Profile).

  • Thermo Fisher Scientific. (2026).[5] Safety Data Sheet: Pyrazine-2-carboxylic acid. Retrieved from (Component Safety Profile).

  • Sigma-Aldrich. (2025).[6] Product Specification: 3-Nitrobenzyl alcohol.[5][6][7] Retrieved from (Physical Properties & Stability).

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from (Waste Classification Standards).

Sources

Personal protective equipment for handling 3-nitrobenzyl 2-pyrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Class: Nitro-aromatic Ester / Pyrazine Derivative Risk Categorization: High Caution / Treat as Potentially Toxic Immediate Action: Handle only inside a certified chemical fume hood.

3-nitrobenzyl 2-pyrazinecarboxylate is a specialized organic intermediate often used in pharmaceutical synthesis. While specific toxicological data (LD50, LC50) may be sparse for this exact catalog compound, its structural components—3-nitrobenzyl alcohol and 2-pyrazinecarboxylic acid —dictate a strict safety protocol.

Researchers must apply the Precautionary Principle : Assume the compound possesses the combined hazards of its hydrolysis products, including acute toxicity, severe eye/skin irritation, and potential respiratory sensitization.

Chemical Risk Deconstruction

To understand the PPE requirements, we must analyze the molecular hazards:

Structural MoietyAssociated HazardPPE Implication
Nitrobenzyl Group Potential for acute toxicity via absorption; Methemoglobinemia risk (class effect of nitro-aromatics); Energetic functional group (thermal sensitivity).Dermal Barrier: High-impermeability gloves are mandatory to prevent transdermal absorption.
Pyrazine Ring Respiratory and skin irritant; Potential sensitizer.Respiratory Protection: Zero-tolerance for dust inhalation.[1][2]
Ester Linkage Hydrolysis releases acid and alcohol precursors upon contact with moisture/mucous membranes.Eye/Face Protection: Airtight sealing required to prevent mucosal hydrolysis.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable standards for handling this compound in a research setting (mg to gram scale).

A. Respiratory Protection (Primary Defense)

Engineering Control (Mandatory): All open handling (weighing, transfer) must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

ScenarioPPE RequirementTechnical Rationale
In Hood (Standard) None additional (if sash is at working height).The hood provides primary containment.
Spill / Outside Hood Full-Face Respirator with P100/OV Cartridges .Protects against particulates and organic vapors if the ester hydrolyzes.
Dust Generation N95/N99 (only if used inside a hood).Surgical masks offer zero protection against chemical dusts.
B. Dermal Protection (Glove Protocol)

Nitro-aromatics can permeate standard latex rapidly.

  • Primary Layer: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Layer (Outer): Nitrile (Extended Cuff) or Silver Shield® (Laminate) for prolonged handling.

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous use.

  • Technique: "Double-Gloving" is required. Tape the inner glove to the lab coat sleeve to bridge the wrist gap.

C. Ocular & Body Protection[3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of dust migration behind the lens.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® sleeves recommended for synthesis scale >10g).

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar. Nitro-aromatic esters can carry static charges, causing powder to "jump" and disperse.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) in the fume hood.

  • Taring: Tare the weighing boat before adding the compound to minimize open container time.

Phase 2: Reaction Setup
  • Solvent Selection: Dissolve the solid immediately. Avoid leaving the dry powder exposed.

  • Temperature: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). Nitro groups reduce thermal stability; avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data.

Phase 3: Decontamination & Waste
  • Solvent Wash: Wipe all tools (spatulas, balance pans) with Acetone or Ethyl Acetate inside the hood.

  • Solid Waste: Dispose of gloves and weigh boats in a "Hazardous Solid Waste" bin (Incineration stream). Do not use general trash.

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling unknown or high-caution intermediates like 3-nitrobenzyl 2-pyrazinecarboxylate.

SafeHandling Start Start: Handling Request RiskAssess Risk Assessment: Check SDS & Structure Start->RiskAssess EngControl Engineering Control: Fume Hood Operational? RiskAssess->EngControl Stop STOP: Maintenance Required EngControl->Stop No (<80 fpm) PPE_Select PPE Selection: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat EngControl->PPE_Select Yes Action_Weigh Action: Weighing/Transfer PPE_Select->Action_Weigh Action_Solubilize Action: Solubilization (Minimize Dust) Action_Weigh->Action_Solubilize Spill_Check Event: Spill Occurred? Action_Solubilize->Spill_Check Spill_Resp Response: 1. Evacuate Area 2. Don Full-Face Resp 3. Absorb & Bag Spill_Check->Spill_Resp Yes Waste Disposal: High-Temp Incineration Spill_Check->Waste No (Routine) Spill_Resp->Waste

Caption: Operational logic flow for handling 3-nitrobenzyl 2-pyrazinecarboxylate, prioritizing engineering controls and spill response loops.

Emergency Response Procedures

Accidental Exposure[8]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption of nitro-compounds.

  • Eye Contact: Flush with water for 15 minutes while holding eyelids open. Seek ophthalmological evaluation immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Small Scale < 5g)
  • Isolate: Close the fume hood sash.

  • Protect: Wear double gloves and goggles.

  • Absorb: Cover spill with a solvent-dampened pad (acetone) to prevent dust lofting.

  • Clean: Wipe area three times. Place all materials in a sealed hazardous waste bag.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.